molecular formula C4H6O2 B143847 2,3-Butanedione-D6 CAS No. 22026-37-5

2,3-Butanedione-D6

Cat. No. B143847
M. Wt: 92.13 g/mol
InChI Key: QSJXEFYPDANLFS-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09174989B2

Procedure details

To a solution of 1,2,4-trifluorobenzene (29, 49.00 g, 371 mmol) and diisopropylamine (4.23 mL, 29.7 mmol) in THF (750 mL) at −70° C. was slowly added 2.5 M of n-BuLi (156.0 ml, 390 mmol) to maintain temperature between −45 to −40° C. The batch was agitated for 30 min. To another flask, a solution of 2,3-butadione (37.7 mL, 427 mmol) in THF (150 mL) was prepared and cooled to −70° C. The previously prepared lithium trifluorobenzene solution was transferred to the second flask between −70 to −45° C. The reaction was agitated for 1 hour at −55 to −45 and then quenched by adding AcOH (25.7 mL, 445 mmol) and then water (150 mL). After warmed to room temperature, the aqueous layer was separated. The aqueous solution was extracted with MTBE (200 mL×1) and the combined organic layers were washed with brine (100 mL×1). The organic layer was concentrated at 25-35° C. The residue was flashed with heptane (100 mL×1) and concentrated to dryness and give 30 (87.94 g, 90.2 wt %, 98% yield, and >99% HPLC purity) as an oil. 1H NMR (CDCl3, 400 MHz): δ 7.16 (m, 1H), 6.86 (m, 1H), 6.88 (s, 1H), 4.59 (s, 1H), 2.22 (s, 3H), 1.84 (dd, J=4.0, 2.8 Hz, 3H); 19F NMR (CDCl3, 376.6 MHz): δ −114.6 (dd, J=14.5, 1.4 Hz), −133.6 (d, J=19.9 Hz), −141.3 (dd, J=19.9, 14.5 Hz); 13C NMR (CDCl3, 100 MHz): δ 207.4, 156.4 (ddd, J=247, 6.2, 2.9 Hz), 149.4 (ddd, J=253, 15.0, 9.0 Hz), 147.5 (ddd, J=245, 14.4, 3.3 Hz), 119.4 (dd, J=17.3, 11.7 Hz), 117.0 (ddd, J=19.3, 11.1, 1.4 Hz), 116.6 (ddd, J=26.6, 6.5, 4.1 Hz), 77.9, 25.0 (dd, J=6.5, 4.9 Hz), 23.3.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
4.23 mL
Type
reactant
Reaction Step Three
Quantity
156 mL
Type
reactant
Reaction Step Four
Name
lithium trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25.7 mL
Type
reactant
Reaction Step Six
Name
Quantity
750 mL
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[F:9].C(NC(C)C)(C)C.[Li]CCCC.FC1C(F)=C(F)C=CC=1.[Li].[CH3:32][C:33]([OH:35])=O.C1C[O:39][CH2:38][CH2:37]1>O>[CH3:37][C:38]([C:33]([CH3:32])=[O:35])=[O:39].[OH:35][C:33]([C:4]1[C:5]([F:8])=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[F:9])([CH3:32])[C:38](=[O:39])[CH3:37] |f:3.4,^1:30|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
49 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)F
Step Three
Name
Quantity
4.23 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
156 mL
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
lithium trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=CC1)F)F.[Li]
Step Six
Name
Quantity
25.7 mL
Type
reactant
Smiles
CC(=O)O
Step Seven
Name
Quantity
750 mL
Type
reactant
Smiles
C1CCOC1
Step Eight
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The batch was agitated for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C
CUSTOM
Type
CUSTOM
Details
was transferred to the second flask between −70 to −45° C
STIRRING
Type
STIRRING
Details
The reaction was agitated for 1 hour at −55 to −45
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched
TEMPERATURE
Type
TEMPERATURE
Details
After warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with MTBE (200 mL×1)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (100 mL×1)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated at 25-35° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=O)C(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 427 mmol
AMOUNT: VOLUME 37.7 mL
Name
Type
product
Smiles
OC(C(C)=O)(C)C1=C(C(=CC=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 87.94 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09174989B2

Procedure details

To a solution of 1,2,4-trifluorobenzene (29, 49.00 g, 371 mmol) and diisopropylamine (4.23 mL, 29.7 mmol) in THF (750 mL) at −70° C. was slowly added 2.5 M of n-BuLi (156.0 ml, 390 mmol) to maintain temperature between −45 to −40° C. The batch was agitated for 30 min. To another flask, a solution of 2,3-butadione (37.7 mL, 427 mmol) in THF (150 mL) was prepared and cooled to −70° C. The previously prepared lithium trifluorobenzene solution was transferred to the second flask between −70 to −45° C. The reaction was agitated for 1 hour at −55 to −45 and then quenched by adding AcOH (25.7 mL, 445 mmol) and then water (150 mL). After warmed to room temperature, the aqueous layer was separated. The aqueous solution was extracted with MTBE (200 mL×1) and the combined organic layers were washed with brine (100 mL×1). The organic layer was concentrated at 25-35° C. The residue was flashed with heptane (100 mL×1) and concentrated to dryness and give 30 (87.94 g, 90.2 wt %, 98% yield, and >99% HPLC purity) as an oil. 1H NMR (CDCl3, 400 MHz): δ 7.16 (m, 1H), 6.86 (m, 1H), 6.88 (s, 1H), 4.59 (s, 1H), 2.22 (s, 3H), 1.84 (dd, J=4.0, 2.8 Hz, 3H); 19F NMR (CDCl3, 376.6 MHz): δ −114.6 (dd, J=14.5, 1.4 Hz), −133.6 (d, J=19.9 Hz), −141.3 (dd, J=19.9, 14.5 Hz); 13C NMR (CDCl3, 100 MHz): δ 207.4, 156.4 (ddd, J=247, 6.2, 2.9 Hz), 149.4 (ddd, J=253, 15.0, 9.0 Hz), 147.5 (ddd, J=245, 14.4, 3.3 Hz), 119.4 (dd, J=17.3, 11.7 Hz), 117.0 (ddd, J=19.3, 11.1, 1.4 Hz), 116.6 (ddd, J=26.6, 6.5, 4.1 Hz), 77.9, 25.0 (dd, J=6.5, 4.9 Hz), 23.3.
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
4.23 mL
Type
reactant
Reaction Step Three
Quantity
156 mL
Type
reactant
Reaction Step Four
Name
lithium trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
25.7 mL
Type
reactant
Reaction Step Six
Name
Quantity
750 mL
Type
reactant
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[F:9].C(NC(C)C)(C)C.[Li]CCCC.FC1C(F)=C(F)C=CC=1.[Li].[CH3:32][C:33]([OH:35])=O.C1C[O:39][CH2:38][CH2:37]1>O>[CH3:37][C:38]([C:33]([CH3:32])=[O:35])=[O:39].[OH:35][C:33]([C:4]1[C:5]([F:8])=[CH:6][CH:7]=[C:2]([F:1])[C:3]=1[F:9])([CH3:32])[C:38](=[O:39])[CH3:37] |f:3.4,^1:30|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
49 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)F
Step Three
Name
Quantity
4.23 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Four
Name
Quantity
156 mL
Type
reactant
Smiles
[Li]CCCC
Step Five
Name
lithium trifluorobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=C(C=CC1)F)F.[Li]
Step Six
Name
Quantity
25.7 mL
Type
reactant
Smiles
CC(=O)O
Step Seven
Name
Quantity
750 mL
Type
reactant
Smiles
C1CCOC1
Step Eight
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The batch was agitated for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −70° C
CUSTOM
Type
CUSTOM
Details
was transferred to the second flask between −70 to −45° C
STIRRING
Type
STIRRING
Details
The reaction was agitated for 1 hour at −55 to −45
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched
TEMPERATURE
Type
TEMPERATURE
Details
After warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with MTBE (200 mL×1)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (100 mL×1)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated at 25-35° C
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(=O)C(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 427 mmol
AMOUNT: VOLUME 37.7 mL
Name
Type
product
Smiles
OC(C(C)=O)(C)C1=C(C(=CC=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 87.94 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.